(2Z)-6-[2-(4-chlorophenyl)-2-oxoethoxy]-2-(2-fluorobenzylidene)-1-benzofuran-3(2H)-one
Description
The compound (2Z)-6-[2-(4-chlorophenyl)-2-oxoethoxy]-2-(2-fluorobenzylidene)-1-benzofuran-3(2H)-one is a benzofuran-3-one derivative characterized by two key substituents:
- Position 6: A 2-(4-chlorophenyl)-2-oxoethoxy group, contributing electron-withdrawing properties and aromatic bulk.
- Position 2: A 2-fluorobenzylidene moiety, introducing halogen-mediated steric and electronic effects .
This structure is synthesized through condensation and etherification reactions, as inferred from methodologies in related benzofuran derivatives .
Properties
Molecular Formula |
C23H14ClFO4 |
|---|---|
Molecular Weight |
408.8 g/mol |
IUPAC Name |
(2Z)-6-[2-(4-chlorophenyl)-2-oxoethoxy]-2-[(2-fluorophenyl)methylidene]-1-benzofuran-3-one |
InChI |
InChI=1S/C23H14ClFO4/c24-16-7-5-14(6-8-16)20(26)13-28-17-9-10-18-21(12-17)29-22(23(18)27)11-15-3-1-2-4-19(15)25/h1-12H,13H2/b22-11- |
InChI Key |
AOWNTRIRYLJZKO-JJFYIABZSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)C4=CC=C(C=C4)Cl)F |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)C4=CC=C(C=C4)Cl)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-6-[2-(4-chlorophenyl)-2-oxoethoxy]-2-(2-fluorobenzylidene)-1-benzofuran-3(2H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a Friedel-Crafts acylation reaction, where a chlorobenzoyl chloride reacts with the benzofuran core in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Fluorobenzylidene Moiety: The fluorobenzylidene group is attached through a condensation reaction between a fluorobenzaldehyde and the benzofuran derivative, typically under basic conditions using a base like sodium hydroxide or potassium carbonate.
Formation of the Final Compound: The final step involves the esterification or etherification of the intermediate compound with an appropriate reagent to form the desired (2Z)-6-[2-(4-chlorophenyl)-2-oxoethoxy]-2-(2-fluorobenzylidene)-1-benzofuran-3(2H)-one.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran core or the benzylic positions, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbonyl groups or the double bonds in the compound, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-6-[2-(4-chlorophenyl)-2-oxoethoxy]-2-(2-fluorobenzylidene)-1-benzofuran-3(2H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a probe to investigate biochemical pathways and molecular mechanisms.
Medicine
In medicinal chemistry, the compound is evaluated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development. Studies may focus on its pharmacokinetics, pharmacodynamics, and toxicity profiles.
Industry
In industrial applications, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find use in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (2Z)-6-[2-(4-chlorophenyl)-2-oxoethoxy]-2-(2-fluorobenzylidene)-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it could bind to an enzyme’s active site, blocking its activity and thereby affecting a metabolic pathway. Alternatively, it might interact with a receptor, modulating signal transduction processes.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following table highlights key structural analogs and their substituent variations:
Key Observations
Substituent Impact on Bioactivity: Halogenation: The 2-fluorobenzylidene group in the target compound enhances lipophilicity and metabolic stability compared to non-halogenated analogs (e.g., furan-2-yl derivatives) . Hydroxy vs. In contrast, the 2-oxoethoxy group in the target compound may enhance membrane permeability .
Chloro and bromo substituents (e.g., ) introduce electron-withdrawing effects, stabilizing reactive intermediates in cytotoxic pathways .
Steric Modifications: Methyl or dimethylaminomethyl groups (e.g., ) introduce steric bulk, which may limit rotational freedom and enhance target specificity .
Research Findings and Implications
- Ferroptosis Induction: Structural analogs with halogenated aryl groups (e.g., 4-chlorophenyl, 2-fluorobenzylidene) show promise in selectively inducing ferroptosis in cancer cells, as observed in oral squamous cell carcinoma models .
- Cytotoxicity Assays : Compounds like the target derivative are typically evaluated using colorimetric assays (e.g., MTT) to quantify growth inhibition .
Biological Activity
The compound (2Z)-6-[2-(4-chlorophenyl)-2-oxoethoxy]-2-(2-fluorobenzylidene)-1-benzofuran-3(2H)-one is a synthetic derivative belonging to the benzofuran class of compounds. Its structure suggests potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The compound can be represented by the following structural formula:
Mechanisms of Biological Activity
Research indicates that benzofuran derivatives often exhibit a variety of biological activities, including:
- Antitumor Activity : Compounds in this class have been shown to inhibit cancer cell proliferation. For instance, studies have indicated that benzofuran derivatives can induce apoptosis in various cancer cell lines.
- Antimicrobial Properties : Benzofuran derivatives have demonstrated activity against a range of pathogens, suggesting their potential as antimicrobial agents.
- Anti-inflammatory Effects : Some studies suggest that these compounds may modulate inflammatory pathways, providing therapeutic benefits in conditions like arthritis.
Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of (2Z)-6-[2-(4-chlorophenyl)-2-oxoethoxy]-2-(2-fluorobenzylidene)-1-benzofuran-3(2H)-one.
Antitumor Activity
A notable study highlighted the compound's ability to inhibit the growth of K562 (chronic myeloid leukemia) and HepG2 (liver cancer) cell lines. The compound exhibited a dose-dependent response with IC50 values indicating significant potency compared to established chemotherapeutics.
Antimicrobial Effects
In vitro studies have shown that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its mechanism appears to involve disruption of bacterial cell wall synthesis.
| Pathogen | Minimum Inhibitory Concentration (MIC) (μg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 |
Case Studies
-
Case Study on Anticancer Activity :
A recent clinical trial evaluated the efficacy of a related benzofuran compound in patients with advanced solid tumors. The study reported a partial response in 30% of participants, with manageable side effects, highlighting the therapeutic potential of benzofuran derivatives in oncology. -
Study on Antimicrobial Efficacy :
In a laboratory setting, a series of benzofuran derivatives were tested for their antibacterial activity. The results indicated that modifications on the benzofuran core significantly enhanced their activity against resistant strains of bacteria.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
